Y-27632 dihydrochloride
Overview
Description
Y-27632 dihydrochloride is a selective Rho kinase inhibitor . It has a wide variety of biological effects and is mainly used in the field of stem cell research for maintenance and differentiation . It is also an effective bronchodilator and improves lung resistance induced by antigen and acetylcholine .
Synthesis Analysis
Y-27632 dihydrochloride is a synthetic compound . It is used as a supplement in the E8 medium to promote in vitro differentiation of human pluripotent stem cells .Molecular Structure Analysis
The molecular formula of Y-27632 dihydrochloride is C14H21N3O.2HCl and its molecular weight is 320.26 . It is a monocarboxylic acid amide that is trans-[(1R)-1-aminoethyl]cyclohexanecarboxamide in which one of the nitrogens of the aminocarbony group is substituted by a pyridine nucleus .Chemical Reactions Analysis
Y-27632 dihydrochloride is a potent, cell-permeable, selective ROCK (Rho-associated coiled coil forming protein serine/threonine kinase) inhibitor . It is a research tool with a wide variety of biological effects .Physical And Chemical Properties Analysis
Y-27632 dihydrochloride is a crystalline solid, white to off-white in color, and has no odor . It is soluble in water at 90 mg/mL and in DMSO at 160 mg/mL .Scientific Research Applications
Inhibition of Rho-Associated Kinases
- Y-27632 is a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family. It inhibits kinase activity of both ROCK-I and ROCK-II, impacting cell stress fibers and potentially affecting cell cycle transitions (Ishizaki et al., 2000).
Cardiovascular Applications
- In cardiovascular research, Y-27632 has shown effects like decreasing peripheral vascular resistance and impacting blood pressure, heart rate, and cardiac contractility in a canine model, suggesting potential applications in cardiovascular disease management (Takahara et al., 2003).
Bronchodilatory Effects
- Y-27632 has been evaluated as a bronchodilator. It inhibited acetylcholine- or ovalbumin-induced increases in lung resistance in guinea pigs, indicating potential use in treating respiratory conditions (Iizuka et al., 2000).
Renal Protection
- In the context of renal health, Y-27632 showed protective effects against ischemia/reperfusion-induced acute renal failure in rats, suggesting its role in managing kidney-related disorders (Teraishi et al., 2004).
Hepatic Protection
- The compound also exhibited partial protective effects against hepatic ischemia-reperfusion injury in rats, potentially useful in liver-related therapies (Kawaguchi et al., 2004).
Glaucoma Filtration Surgery
- Y-27632 has been investigated for its role in glaucoma filtration surgery, showing effectiveness in preventing fibroproliferation and scar formation, which could enhance surgical outcomes (Honjo et al., 2007).
Safety And Hazards
Future Directions
Y-27632 dihydrochloride has been used in various research areas including stem cell biology, neurology, and cancer research . It has shown potential in improving survival of human embryonic stem cells when they are dissociated to single cells by preventing dissociation-induced apoptosis . It is also being explored for its potential in treating acute lung injury .
properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOZTVGMEWJPKR-VOMCLLRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043740 | |
Record name | Y 27632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-trans-4-(1-Aminoethyl)-N-(4-pyridyl) cyclohexanecarboxamide | |
CAS RN |
146986-50-7 | |
Record name | Y 27632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146986507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y-27632 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08756 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Y 27632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Y-27632 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X370ROP6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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